2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride is a chemical compound notable for its potential applications in medicinal chemistry, particularly as a modulator of sphingosine-1-phosphate receptors. This compound is classified as a fused heterocyclic derivative and is characterized by its unique oxazolo-pyridine structure, which contributes to its biological activity and therapeutic potential.
This compound has been synthesized and studied in various research contexts, including pharmaceutical development and chemical synthesis processes. Its synthesis methods and biological properties have been documented in patents and scientific literature, highlighting its relevance in drug discovery.
The compound falls under the category of heterocyclic compounds, specifically fused heterocycles. It is also classified as a potential pharmacological agent due to its interaction with specific biological targets.
The synthesis of 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride typically involves several steps that integrate multicomponent reactions. One effective method includes the Biginelli reaction, which combines aldehydes with urea derivatives in the presence of catalysts under controlled conditions.
The molecular formula for 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride is , with a molecular weight of approximately 279.13 g/mol. The structure features a tetrahydrooxazole ring fused with a pyridine moiety and a bromophenyl substituent.
The compound can participate in various chemical reactions typical of heterocyclic compounds, including electrophilic aromatic substitution and nucleophilic attacks due to the presence of reactive functional groups.
The mechanism of action for 2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride primarily involves modulation of sphingosine-1-phosphate receptors. This interaction influences various cellular processes such as cell migration, proliferation, and survival.
Research indicates that compounds within this class can exhibit significant effects on immune responses and may have implications in treating diseases such as multiple sclerosis and cancer.
2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride has several applications in scientific research:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, showcasing its potential impact on drug discovery and development efforts.
The construction of the saturated oxazolopyridine core employs cyclocondensation between appropriately substituted piperidine precursors and carbonyl/carboxyl reagents. For 5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine, N-methyl-4-aminopiperidin-3-ol serves as the primary scaffold. Reaction with triethyl orthoformate under acidic catalysis (e.g., p-toluenesulfonic acid) in refluxing toluene yields the unsubstituted oxazolo[4,5-c]pyridine core via dehydration and ring closure. Alternatively, carboxylic acid derivatives like diethyl oxalate enable ester-functionalized core formation. When using methyl 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine-2-carboxylate, synthesis involves cyclocondensation of the linear precursor with methyl chlorooxoacetate, followed by reduction of the pyridine ring using hydrogenation catalysts (Pd/C, 50 psi H₂). Critical parameters include:
Table 1: Cyclocondensation Approaches for Core Synthesis
Precursor | Cyclizing Agent | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
N-Methyl-4-aminopiperidin-3-ol | Triethyl orthoformate | Toluene, p-TsOH, Δ, 12h | 65-70 | Direct core formation |
4-Aminotetrahydropyridin-3-ol | Diethyl oxalate | EtOH, reflux, 8h | 55 | Ester functionality at C2 |
Methyl 4-aminopiperidine-3-carboxylate | P₂O₅ | Xylene, 140°C, 24h | 40 | Compatibility with acid-sensitive groups |
The 4-bromophenyl group at C2 is installed via Suzuki-Miyaura cross-coupling, leveraging the inherent reactivity of halogenated oxazolopyridine intermediates. 2-Chloro-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine couples with 4-bromophenylboronic acid under Pd(PPh₃)₄ catalysis (3-5 mol%). Key reaction parameters include:
The electron-deficient 4-bromophenyl group enables further derivatization through nucleophilic aromatic substitution (NAS). The para-bromine is activated by the electron-withdrawing oxazolopyridine core, facilitating displacement by nucleophiles under controlled conditions. Key mechanistic and synthetic considerations include:
Free base conversion to the hydrochloride salt enhances stability and crystallinity. Key steps involve:
Table 2: Hydrochloride Crystallization Optimization
Solvent System | Temperature (°C) | Crystal Yield (%) | Purity (HPLC %) | Advantage |
---|---|---|---|---|
Ethanol/ethyl acetate | 0 → 4 | 85 | 99.5 | Low hydrate formation |
Acetonitrile (slow evaporation) | 25 | 78 | 99.9 | X-ray quality crystals |
Methanol/diethyl ether | -20 | 92 | 98.8 | High yield, rapid crystallization |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: